2-(Trifluoromethoxy)ethylamine hydrochloride

Description

Molecular Architecture and Bonding Patterns

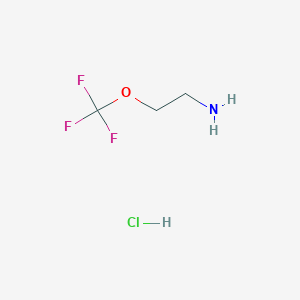

The molecular structure of 2-(trifluoromethoxy)ethylamine hydrochloride features a linear two-carbon chain terminated by an amino group, with a trifluoromethoxy substituent attached via an ether linkage to the second carbon atom. The compound possesses the molecular formula C3H7ClF3NO and exhibits a molecular weight of 165.54 grams per mole, as confirmed through multiple analytical sources. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-(trifluoromethoxy)ethanamine hydrochloride, reflecting the systematic naming convention for substituted ethylamines.

The bonding architecture reveals several critical structural features that influence the compound's reactivity and properties. The trifluoromethoxy group (-OCF3) represents a highly electronegative substituent that significantly affects the electron density distribution throughout the molecule. Research on halogen bonding in trifluoromethoxy-containing compounds has demonstrated that the carbon-fluorine bonds exhibit considerable ionic character, with fluorine atoms bearing substantial partial negative charges. The ether oxygen connecting the trifluoromethyl group to the ethyl chain serves as both an electron-donating center and a potential hydrogen bond acceptor, creating opportunities for intermolecular interactions in both solution and solid-state environments.

The hydrochloride salt formation occurs through protonation of the terminal amino group, creating an ammonium chloride ionic species that dramatically enhances water solubility compared to the free base form. The Simplified Molecular Input Line Entry System representation (SMILES: NCCOC(F)(F)F.Cl) illustrates the connectivity pattern, showing the discrete chloride anion associated with the protonated amine. The International Chemical Identifier (InChI: 1S/C3H6F3NO.ClH/c4-3(5,6)8-2-1-7;/h1-2,7H2;1H) provides a unique digital fingerprint that unambiguously defines the molecular structure and stereochemistry.

Crystallographic Data and Solid-State Conformations

Crystallographic analysis of this compound remains limited in the available literature, though the compound has been assigned the Material Safety Data Sheet number MFCD08447280, indicating its inclusion in commercial chemical databases. X-ray crystallographic studies of related fluorinated amine hydrochlorides have revealed characteristic packing patterns dominated by extensive hydrogen bonding networks between protonated amino groups and chloride anions. The technique of single-crystal X-ray crystallography, which involves mounting crystals in intense X-ray beams to produce characteristic diffraction patterns, has proven invaluable for determining the three-dimensional arrangement of atoms in similar fluorinated organic compounds.

Contemporary crystallographic investigations of fluorinated amine salts typically employ synchrotron radiation sources or charge-coupled device detectors to achieve the high resolution necessary for accurate structural determination. The crystallization process for trifluoromethoxy-containing compounds often requires careful control of solvent systems and temperature conditions, as the presence of multiple fluorine atoms can significantly influence crystal packing through dipole-dipole interactions and weak halogen bonding effects. Studies of analogous trifluoromethoxy compounds have demonstrated that the CF3O- group adopts specific conformational preferences that minimize steric interactions while maximizing favorable electrostatic contacts.

The solid-state conformation of this compound likely features extended hydrogen bonding chains involving the protonated amino group and chloride counterions, similar to patterns observed in other primary amine hydrochlorides. The trifluoromethoxy substituent is expected to adopt conformations that minimize unfavorable interactions between the electronegative fluorine atoms and other electron-rich centers within the crystal lattice. Computational modeling of related fluorinated ethylamine derivatives suggests that the most stable conformations involve staggered arrangements around the carbon-carbon and carbon-oxygen bonds, with the trifluoromethyl group oriented to minimize dipolar repulsion.

Thermochemical Properties: Melting Point, Boiling Point, and Thermal Stability

The thermal behavior of this compound reflects the combined influences of ionic interactions from the hydrochloride salt formation and the unique electronic properties imparted by the trifluoromethoxy substituent. Experimental determination of the melting point yields values in the range of 189-191 degrees Celsius, as reported by multiple independent sources. This relatively high melting point compared to simple alkylamine hydrochlorides indicates strong intermolecular forces in the solid state, likely arising from the combination of ionic interactions between the ammonium and chloride ions and additional dipolar interactions involving the trifluoromethoxy group.

The thermal stability characteristics of trifluoromethoxy compounds generally reflect the exceptional strength of carbon-fluorine bonds, which rank among the strongest single bonds in organic chemistry. However, the ether linkage connecting the trifluoromethyl group to the ethyl chain represents a potential site of thermal decomposition under extreme conditions. Comparative studies of fluorinated ethylamine derivatives have demonstrated that the presence of electron-withdrawing fluorine substituents can influence the thermal decomposition pathways, often leading to elimination reactions that cleave the carbon-oxygen bonds.

| Property | Value | Source Reference |

|---|---|---|

| Melting Point | 189-191°C | |

| Molecular Weight | 165.54 g/mol | |

| Molecular Formula | C3H7ClF3NO | |

| Physical State | Crystalline solid |

The boiling point determination for this compound presents analytical challenges due to the ionic nature of the hydrochloride salt, which typically undergoes decomposition rather than clean volatilization upon heating. Related studies on the free base form of similar trifluoromethoxy ethylamines suggest boiling points significantly elevated compared to non-fluorinated analogs, reflecting the increased molecular weight and enhanced intermolecular forces. The thermal analysis of fluorinated amine compounds often requires specialized techniques such as thermogravimetric analysis or differential scanning calorimetry to distinguish between true phase transitions and decomposition processes.

Solubility Profile in Polar vs. Non-Polar Solvent Systems

The solubility characteristics of this compound demonstrate a pronounced preference for polar solvents, consistent with its ionic hydrochloride salt structure and the polar nature of both the amino and trifluoromethoxy functional groups. Quantitative solubility measurements in aqueous systems indicate a solubility of 6.7 milligrams per milliliter, corresponding to approximately 0.0405 molar concentration. This moderate aqueous solubility reflects the balance between the hydrophilic character imparted by the protonated amino group and the hydrophobic influence of the fluorinated substituent.

The classification of solubility behavior places this compound in the moderately soluble category according to established pharmaceutical solubility scales. The logarithmic solubility scale assessment suggests values consistent with compounds exhibiting reasonable bioavailability potential while maintaining sufficient hydrophobic character for membrane permeation. The presence of the trifluoromethoxy group creates a unique amphiphilic character, where the highly polar carbon-fluorine bonds contribute to solvent interactions while the overall fluorinated region provides lipophilic character.

Comparative analysis with structurally related compounds reveals that the introduction of trifluoromethoxy functionality significantly alters solubility patterns compared to simple alkyl ethers. The electron-withdrawing nature of the trifluoromethyl group enhances the polar character of the adjacent ether oxygen, potentially increasing hydrogen bonding capacity with protic solvents. Studies of fluorinated amine derivatives have demonstrated that the basicity reduction caused by electron-withdrawing fluorine substituents affects the extent of protonation in aqueous media, thereby influencing overall solubility behavior.

| Solvent System | Solubility | Concentration | Classification |

|---|---|---|---|

| Water | 6.7 mg/mL | 0.0405 M | Moderately soluble |

| Polar solvents | Enhanced | Not specified | Expected high |

| Non-polar solvents | Reduced | Not specified | Expected low |

Acid-Base Behavior and pKa Determination

The acid-base properties of this compound are fundamentally influenced by the electron-withdrawing characteristics of the trifluoromethoxy substituent, which significantly reduces the basicity of the terminal amino group compared to unsubstituted ethylamine. Reference studies on structurally analogous compounds indicate that 2,2,2-trifluoroethylamine exhibits a pKa value of approximately 5.7, representing a dramatic decrease from the pKa of 10.7 observed for conventional ethylamine. This substantial reduction in basicity reflects the powerful electron-withdrawing effect of multiple fluorine atoms, which destabilize the protonated ammonium form through inductive effects transmitted through the molecular framework.

The trifluoromethoxy group in this compound exerts its electron-withdrawing influence through both inductive and field effects, though the intervening ether oxygen somewhat attenuates the magnitude of these effects compared to direct carbon-carbon connections. Comprehensive pKa reference databases indicate that fluorinated substituents consistently reduce amine basicity, with the extent of reduction depending on the number of fluorine atoms, their proximity to the amino group, and the specific connectivity pattern. The positioning of the trifluoromethoxy group on the second carbon of the ethyl chain places it at an optimal distance to significantly influence the amino group's electron density while avoiding excessive destabilization that might compromise salt formation.

Experimental determination of the precise pKa value for 2-(trifluoromethoxy)ethylamine would require careful potentiometric titration studies under controlled conditions, taking into account the influence of ionic strength and temperature on the protonation equilibrium. The formation of the stable hydrochloride salt confirms that the compound retains sufficient basicity to undergo quantitative protonation under acidic conditions, despite the electron-withdrawing influence of the trifluoromethoxy substituent. Comparative studies of fluorinated amine derivatives suggest that the pKa value likely falls within the range of 6-8, representing a compromise between the electron-withdrawing effects of the fluorinated substituent and the inherent basicity of the primary amino group.

Properties

IUPAC Name |

2-(trifluoromethoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3NO.ClH/c4-3(5,6)8-2-1-7;/h1-2,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYWPFQIIQKHCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661334 | |

| Record name | 2-(Trifluoromethoxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886050-51-7 | |

| Record name | 2-(Trifluoromethoxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethoxy)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Overview

2-(Trifluoromethoxy)ethylamine hydrochloride is a chemical compound with diverse applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It serves as a building block in the production of antidepressants, antipsychotics, anticonvulsants, herbicides, insecticides, and fungicides.

- Stable and non-flammable

- Melting point: 177-179℃

- Boiling point: 227℃

- Flash point: 91℃

- Hygroscopic

- pKa value: 10.99 (strong base)

- Corrosive

Synthesis Methods

2.1. Reaction of 2-(Trifluoromethoxy)ethanol with Ammonia

One common method involves reacting 2-(Trifluoromethoxy)ethanol with ammonia in the presence of a catalyst. This reaction occurs under mild conditions, producing a high-purity product.

The reaction is represented by the equation:

\$$ CF3OCH2CH2OH + NH3 \rightarrow CF3OCH2CH2NH2 + H_2O \$$

The resulting amine is then converted to the hydrochloride salt by reacting it with hydrochloric acid under mild conditions, yielding this compound as a white crystalline powder.

2.2. Synthesis of Trifluoromethyl-Containing Bendamustine Hydrochloride

Trifluoromethyl-containing bendamustine hydrochloride can be obtained via a multistep synthesis. For reducing a nitro group to an amino group, an ester is first obtained in 94% yield through the reaction of a specific compound in ethanol with catalytic sulfuric acid at 75 °C using a Fischer esterification process. The corresponding amino product is then formed in the presence of Pd/C and hydrazine hydrate, with slow addition of hydrazine hydrate at 50 °C to achieve a 94% yield.

2.3. Preparation of 2-(2'-Chloroethylsulfonyl)ethylamine Hydrochloride

A method for preparing 2-(2'-chloroethylsulfonyl)ethylamine hydrochloride involves several steps, starting with the addition of 85% KOH to 90% 2-propanol, followed by the addition of 2-mercaptoethanol at 30-35°C. 2-Aminoethyl hydrogen sulfate is slowly added, and the mixture is heated to reflux at 80°C for approximately 12 hours. After cooling and filtering off the inorganic salt, the filtrate is distilled under reduced pressure to obtain 2-(2'-hydroxyethylmercapto)ethylamine, which is then slowly added to concentrated hydrochloric acid in an ice bath. Chlorine gas is passed through the reaction mixture at 30-40°C for about 3 hours. Excess hypochlorite is removed by adding sodium hydrosulfite. Finally, 2-propanol is added, and the resulting crystals are filtered to obtain 2-(2'-chloroethylsulfonyl)ethylamine hydrochloride with a 99% purity.

2.4. Preparation of 2-(4-Trifluoromethoxyphenyl)ethylamine 2-(4-Trifluoromethoxyphenyl)ethylamine can be prepared from trifluoromethoxyphenol.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethoxy)ethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Pharmaceutical Development

2-(Trifluoromethoxy)ethylamine hydrochloride serves as a crucial intermediate in synthesizing various pharmaceuticals. It is particularly noted for its role in developing drugs targeting neurological disorders, including antidepressants and antipsychotics. The trifluoromethoxy group enhances the pharmacological properties of these compounds, making them more effective.

Agrochemical Formulation

This compound is also utilized in the synthesis of agrochemicals, such as herbicides and insecticides. Its unique chemical structure contributes to the efficacy of these products while minimizing environmental impact. Research indicates that compounds incorporating trifluoromethoxy groups often exhibit improved biological activity against pests.

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent for detecting and quantifying specific compounds. Its ability to enhance the accuracy of chemical analyses makes it valuable in laboratory settings.

Material Science

The compound is explored for its potential in creating advanced materials with unique properties, such as enhanced thermal stability and chemical resistance. Research into polymer composites incorporating this compound shows promising results in improving material performance under extreme conditions.

Biochemical Research

In biochemical research, this compound is employed to study receptor interactions and enzyme activities. Its role in drug discovery is significant as it aids researchers in understanding biological mechanisms at a molecular level.

Case Studies and Data Tables

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It can also interact with enzymes and other biological molecules, influencing their activity and function .

Comparison with Similar Compounds

The following analysis compares 2-(trifluoromethoxy)ethylamine hydrochloride with structurally related ethylamine derivatives, focusing on substituent effects, stability, solubility, and applications.

Structural and Electronic Effects

Key Findings :

- The trifluoromethoxy group significantly lowers basicity compared to methoxy or hydroxyl groups due to its strong electron-withdrawing nature. This property enhances stability in acidic environments, making it suitable for oral drug formulations .

- Aromatic substituents (e.g., 4-methoxyphenyl in ) further reduce basicity via conjugation, whereas aliphatic trifluoromethoxy groups primarily exert inductive effects .

Physicochemical Properties

Key Findings :

- The trifluoromethoxy group increases lipophilicity compared to hydroxyl or methoxy analogs, improving membrane permeability .

- Tyramine HCl’s high water solubility (due to its phenolic -OH group) contrasts with the lower solubility of fluorinated analogs, which are more suited for lipid-rich environments .

Stability and Reactivity

Key Findings :

Biological Activity

2-(Trifluoromethoxy)ethylamine hydrochloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique trifluoromethoxy group enhances its reactivity and potential biological interactions, making it a subject of investigation for its pharmacological properties.

The compound has the molecular formula and a molecular weight of approximately 179.57 g/mol. The trifluoromethoxy group (–OCF) significantly influences the compound's chemical behavior, enhancing its ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its role as a nucleophile. This allows it to participate in various biochemical reactions, including enzyme inhibition and receptor binding. The trifluoromethoxy substituent may enhance binding affinity to certain enzymes or receptors, leading to diverse biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can be crucial in drug development for diseases such as cancer.

- Receptor Binding : It may interact with various receptors, influencing cellular signaling pathways.

- Toxicity : The compound is classified as harmful if swallowed and can cause skin irritation, indicating the necessity for careful handling in laboratory settings .

Research Findings

Recent studies have highlighted the compound's potential applications in medicinal chemistry and biology. Here are some key findings:

- Anticancer Potential : Research has shown that compounds with trifluoromethoxy groups can exhibit anticancer properties by targeting molecular chaperones like Hsp90, which play a role in cancer cell survival .

- Pharmacological Applications : The compound is being explored as a pharmaceutical intermediate due to its unique structural features that may lead to the development of new drugs targeting specific biological pathways.

- Biocatalysis : It has applications in biocatalysis, where it is used to study biological processes and develop biocatalysts for synthetic reactions.

Case Studies

Several case studies have documented the biological activity of this compound:

- Study on Enzyme Inhibition : A study demonstrated that derivatives of trifluoromethoxy compounds could inhibit enzymes involved in metabolic pathways critical for cancer progression. The inhibition rates varied based on the structural modifications made to the trifluoromethoxy group.

- Receptor Interaction Analysis : Another study utilized surface plasmon resonance techniques to assess the binding affinity of this compound with various receptors. Results indicated a strong binding affinity, suggesting potential therapeutic applications .

Data Table: Biological Activities and Effects

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.